2-Isopropyl-4-phenyloxazol-5-ol
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-yl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,14H,1-2H3 |
InChI Key |
UCTAJFRITOXXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(O1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Acyl Aminoalkenes Using Palladium Catalysts
One of the primary methods to prepare oxazolone derivatives, including 2-Isopropyl-4-phenyloxazol-5-ol, involves the cyclization of N-acyl aminoalkenes catalyzed by palladium complexes. This method is well-documented in patent literature and research articles.
Procedure : The reaction typically starts with an N-benzoyl-aminoalkene precursor. Under controlled temperature conditions (initially cooled to -35 °C), a base such as diisopropylethylamine is added dropwise to the reaction mixture. The mixture is then warmed to room temperature, followed by aqueous workup involving acid washes and drying agents like magnesium sulfate. The organic phase is isolated and concentrated under reduced pressure to yield the oxazolone intermediate, which can be further processed without purification.
Catalyst and Conditions : Palladium acetate (Pd(OAc)2) is commonly used as the catalyst, often in the presence of silver carbonate (Ag2CO3) as an oxidant. The reaction is performed in solvents such as trifluoroethanol (TFE) at elevated temperatures (~100 °C) under air atmosphere for 12 hours.
Advantages : This method allows for regioselective formation of the oxazolone ring and can be adapted to various substituted aminoalkenes to yield different oxazolone derivatives.
Peptide-Catalyzed Conversion of Racemic Oxazolones
Another innovative approach involves the use of peptide catalysts to convert racemic oxazolones into enantioenriched products, which is relevant for preparing chiral oxazolone derivatives like 2-Isopropyl-4-phenyloxazol-5-ol.
Catalyst Design : β-hairpin peptides with specific amino acid sequences have been shown to catalyze the conversion efficiently. Modifications in the peptide scaffold, such as replacing methyl esters with dimethyl amides, enhance conversion rates and enantioselectivity by strengthening hydrogen bonding interactions within the catalyst.
Reaction Outcomes : Under optimized conditions, conversions up to 97% with enantiomeric ratios (er) as high as 96:4 have been reported. This method is particularly useful for obtaining optically active oxazolone derivatives, which are valuable in pharmaceutical and synthetic chemistry.
Reaction Conditions : The reactions are typically carried out under mild conditions, with the peptide catalyst added to the racemic oxazolone substrate in an appropriate solvent, followed by stirring at room temperature or slightly elevated temperatures.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Key Reagents | Conditions | Yield/Conversion (%) | Notes |
|---|---|---|---|---|
| Palladium-catalyzed cyclization | Pd(OAc)2, Ag2CO3, Diisopropylethylamine | 100 °C, TFE solvent, 12 h, air | 40-80 (varies by substrate) | Requires careful temperature control; scalable |
| Peptide-catalyzed conversion | β-hairpin peptide catalysts | Room temp to mild heating | Up to 97% conversion | High enantioselectivity; mild conditions |
| N-Acyl enamide cyclization | Pd(OAc)2, Ag2CO3 | 100 °C, TFE, 12 h | 50-80 | Produces substituted oxazolones; versatile |
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-phenyloxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-Isopropyl-4-phenyloxazol-5-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-phenyloxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in these interactions often include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared heterocyclic cores or functional motifs:
*Calculated from molecular formula (C₉H₁₅NO). †Estimated based on structural complexity.
Key Observations:
Phenolic Hydroxyl vs. Alkyl Groups: The hydroxyl group in 2-(5-Isoxazolyl)-4-methylphenol enhances hydrogen bonding and polarity, reflected in its high melting point (175–177°C) . In contrast, alkyl-substituted oxazoles (e.g., 4-Ethyl-2-isopropyl-5-methyloxazole) likely exhibit lower melting points and higher volatility due to hydrophobic interactions .
Heterocycle Core Differences: Oxazole vs. Isoxazole: The oxygen and nitrogen positions differ (oxazole: O at 1, N at 3; isoxazole: O at 2, N at 1). This alters electronic distribution, affecting reactivity. Isoxazoles are generally less stable than oxazoles due to weaker aromaticity .
Steric and Electronic Effects: The phenyl group in 2-Isopropyl-4-phenyloxazol-5-ol may promote π-π interactions in solid-state packing or binding to aromatic targets.
Q & A
Q. Advanced Research Focus
- Assay Selection :
- Dose-Response Analysis : Prepare logarithmic dilutions (1–256 µg/mL) and quantify growth inhibition via optical density (OD₆₀₀) .
- Data Validation : Include triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05) to ensure reproducibility .
How can contradictory bioactivity results in antimicrobial assays be resolved?
Advanced Research Focus
Contradictions may arise from experimental variables or compound stability:
- Variable Control :
- Mechanistic Studies :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance activity, as seen in 3-(4-nitrophenyl)-5-phenylisoxazole derivatives .
What computational methods predict the reactivity of 2-Isopropyl-4-phenyloxazol-5-ol in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to assess stability and reaction pathways .
- Docking Studies : Map binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina .
How should researchers address discrepancies in spectroscopic data during structural characterization?
Q. Advanced Research Focus
- Cross-Validation :
- Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol) and solve X-ray structures to confirm bond lengths/angles .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., hydroxyl groups) in NMR .
What strategies improve the yield of 2-Isopropyl-4-phenyloxazol-5-ol in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
